molecular formula C18H20BrN3OS B2369737 1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 872694-94-5

1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone

Cat. No.: B2369737
CAS No.: 872694-94-5
M. Wt: 406.34
InChI Key: GTZBTEDHJOLBGA-UHFFFAOYSA-N
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Description

The compound “1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone” is a complex organic molecule. It contains an azepane ring, which is a seven-membered cyclic amine, attached to a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The pyridazine ring is further substituted with a bromophenyl group and a sulfanyl ethanone group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and sulfanyl ethanone groups, which are good leaving groups. The nitrogen atoms in the azepane and pyridazine rings could also potentially act as nucleophiles in reactions .

Scientific Research Applications

Hydrogen-Bonding Patterns

  • The compounds, including azepan-ylidene derivatives, exhibit interesting hydrogen-bonding patterns, contributing to their structural stability. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, as well as other weak interactions (Balderson et al., 2007).

Synthesis and Identification of Heterocyclic Compounds

  • Research has explored the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from compounds related to the given chemical. These syntheses contribute to the development of new compounds with potential applications (Adnan et al., 2014).

Regioselectivity in Cyclization Reactions

  • Studies on compounds like 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea demonstrate regioselective cyclization with α-bromoketone. This research is significant for confirming the structure of synthesized compounds and finding biologically active substances (Perekhoda et al., 2017).

Biological Activity of Heteroatomic Compounds

  • Synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has shown physiological properties, including antioxidant effects and potential in drug development (Farzaliyev et al., 2020).

Optimization of Novel Azepane Derivatives

  • Novel azepane derivatives have been evaluated for protein kinase B and A inhibition, indicating their potential use in medicinal chemistry (Breitenlechner et al., 2004).

Analysis of Azepane Isomers

  • The study of azepane isomers, such as AM-2233 and AM-1220, contributes to understanding the properties and potential applications of these compounds in various fields (Nakajima et al., 2012).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZBTEDHJOLBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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